molecular formula C16H18O2 B14430255 Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- CAS No. 82529-79-1

Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-

Cat. No.: B14430255
CAS No.: 82529-79-1
M. Wt: 242.31 g/mol
InChI Key: ZMPIDNDQGLOVCJ-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- is an organic compound with the molecular formula C16H18O2. This compound is a derivative of benzene, characterized by the presence of a methoxy group and a phenylethoxy group attached to the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- typically involves the reaction of 1-methoxy-4-(bromomethyl)benzene with 2-phenylethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methoxy-4-methyl-:

    Benzene, 1-methoxy-4-(2-phenylethenyl)-:

Uniqueness

Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]- is unique due to the presence of both methoxy and phenylethoxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

82529-79-1

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-methoxy-4-(2-phenylethoxymethyl)benzene

InChI

InChI=1S/C16H18O2/c1-17-16-9-7-15(8-10-16)13-18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3

InChI Key

ZMPIDNDQGLOVCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCC2=CC=CC=C2

Origin of Product

United States

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